Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
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Overview
Description
Reactants: Quinoxaline, ethyl isocyanate.
Conditions: Room temperature, in the presence of a base such as triethylamine.
Product: Ethylcarbamoyl-substituted quinoxaline.
Esterification
Reactants: Ethylcarbamoyl-substituted quinoxaline, ethyl chloroformate.
Conditions: Reflux in an inert solvent like dichloromethane.
Product: Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal. The resulting quinoxaline intermediate is then subjected to further functionalization.
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Formation of Quinoxaline Core
Reactants: o-Phenylenediamine and glyoxal.
Conditions: Reflux in ethanol or another suitable solvent.
Product: Quinoxaline.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of quinoxaline N-oxide.
Reduction: Formation of ethyl 1-(ethylcarbamoyl)-3-hydroxy-1,2,3,4-tetrahydroquinoxaline-2-carboxylate.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(methylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate, a compound derived from the quinoxaline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoxaline core with various functional groups that contribute to its biological activity. The presence of the ethylamino and carbonyl groups is particularly significant for its interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro. A study demonstrated that modifications in the side chains can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anti-inflammatory Effects
Quinoxaline derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies. For instance, it was found to reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives. This compound demonstrated protective effects on neuronal cells subjected to oxidative stress. It appears to modulate pathways associated with apoptosis and oxidative damage .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain pathways.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains .
Study 2: Anti-inflammatory Response
In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was comparable to standard anti-inflammatory drugs such as ibuprofen .
Study | Biological Activity | Results |
---|---|---|
1 | Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli |
2 | Anti-inflammatory | Significant reduction in paw edema in rats |
Properties
Molecular Formula |
C14H17N3O4 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 1-(ethylcarbamoyl)-3-oxo-2,4-dihydroquinoxaline-2-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-3-15-14(20)17-10-8-6-5-7-9(10)16-12(18)11(17)13(19)21-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,20)(H,16,18) |
InChI Key |
QZXIXOWLZIONLM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C(=O)NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
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